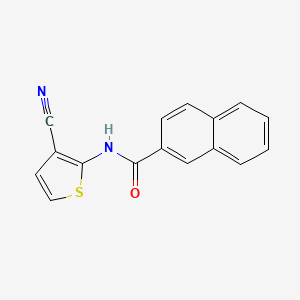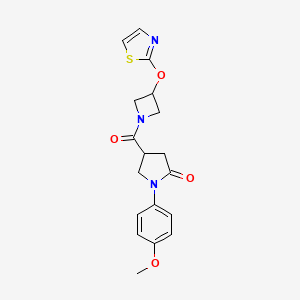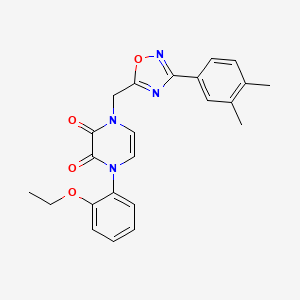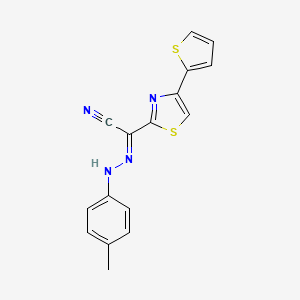
N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This process was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound was investigated using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the requested compound, have been synthesized and studied for their colorimetric sensing abilities. One derivative containing a 3,5-dinitrophenyl group demonstrated a significant color transition in response to fluoride anions, indicating potential as a naked-eye detector of fluoride in solutions. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Organic Thin Film Transistors
Core-expanded naphthalene diimide derivatives, similar to the compound , have been designed and synthesized for use in organic thin film transistors (OFETs). These compounds, which include NDI-DTYM2, NDI-DTDCN2, NDI-DTYCA2, and NDI-DCT2, show promising electron mobilities, making them suitable for application in solution-processed, bottom-gate organic thin film transistors (Hu et al., 2011).
Crystal Structure and Molecular Conformation
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative of the compound, has been synthesized and characterized, including a single crystal X-ray diffraction study. The cyclohexane ring in this compound adopts a chair conformation, stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).
Naphthalene Diimide Copolymers for OFET Applications
Naphthalene diimide (NDI) copolymers, similar in structure to the compound of interest, have been developed as n-type materials for organic electronic devices. The electron mobilities of these copolymers, such as PNDI-3Th, are notable, and their polymer crystallinity and macromolecular order improve with increased thiophene content (Durban et al., 2010).
Antimycobacterial Activity
N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their positional isomers have been prepared and exhibited significant antimycobacterial activity. Some compounds in this series demonstrated activity comparable to or higher than rifampicin, a standard antimycobacterial drug (Goněc et al., 2016).
Semiconducting Properties in N-Channel Organic Transistors
Polymeric semiconductors based on electron-depleted naphthalene and perylene dicarboximide, akin to the compound , have been reported. These polymers, such as P(NDI2OD-T2) and P(PDI2OD-T2), exhibit differing regioregularity and electronic structures based on the rylene co-monomer, influencing their performance in field-effect transistors (Chen et al., 2009).
Antibacterial and Antimycobacterial Activity
N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, structurally related to the compound, have been synthesized and screened for their antibacterial and antimycobacterial activities. Some of these compounds showed activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis, comparable to standard drugs like ampicillin or rifampicin (Goněc et al., 2015).
Photovoltaic Applications
Studies on naphthalene diimide-based polymers, such as P(NDI2OD-T2), have focused on their potential as n-type materials in all-polymer solar cells and organic field effect transistors. These studies investigate the tuning of optical, bulk, electrochemical, and semiconducting properties of these polymers for improved photovoltaic performance (Sharma et al., 2016).
Wirkmechanismus
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the compound was synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene-based analogs, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The compound has been found to possess significant antioxidant and antimicrobial properties . It demonstrated significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .
Eigenschaften
IUPAC Name |
N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIHVBQVTPUSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone](/img/structure/B2460849.png)


![4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2460854.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)

![2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2460857.png)

![2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2460860.png)
![1-(4-chlorobenzyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2460862.png)
